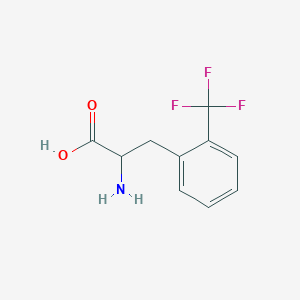

2-(Trifluoromethyl)-dl-phenylalanine

Beschreibung

The exact mass of the compound 2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOABLDGLYOGEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380585 | |

| Record name | 2-amino-3-[2-(trifluoromethyl)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3832-73-3 | |

| Record name | 2-amino-3-[2-(trifluoromethyl)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3832-73-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Trifluoromethyl)-dl-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the non-proteinogenic amino acid, 2-(Trifluoromethyl)-dl-phenylalanine. Due to the unique properties conferred by the trifluoromethyl group, including increased metabolic stability and altered electronic characteristics, this compound is of significant interest to researchers in medicinal chemistry and drug development. This document details a robust synthetic protocol, outlines key characterization data, and discusses the potential biological implications of this phenylalanine analog.

Introduction

Fluorinated amino acids are valuable building blocks in the design of novel therapeutic agents and chemical probes. The incorporation of a trifluoromethyl (CF3) group, in particular, can dramatically alter the physicochemical and biological properties of a parent molecule. The CF3 group is highly electronegative and lipophilic, which can enhance binding affinities, improve metabolic stability by blocking sites of oxidation, and modulate the pKa of nearby functional groups.

This compound is a synthetic amino acid that holds promise for applications in drug discovery, particularly in the development of enzyme inhibitors and as a component of peptidomimetics. Its structural similarity to the essential amino acid phenylalanine allows it to potentially interact with biological systems that recognize phenylalanine, while the ortho-substituted trifluoromethyl group provides a unique steric and electronic profile. This guide serves as a technical resource for the chemical synthesis and detailed characterization of this compound.

Synthesis of this compound

A reliable and straightforward method for the synthesis of this compound is the Strecker amino acid synthesis.[1][2][3][4][5] This classical method involves a one-pot, three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Synthetic Workflow

The overall synthetic workflow for the preparation of this compound via the Strecker synthesis is depicted below.

Caption: Strecker synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetonitrile (α-Aminonitrile Intermediate)

-

In a well-ventilated fume hood, a solution of ammonium chloride (NH4Cl, 1.1 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, potassium cyanide (KCN, 1.1 equivalents) is added, and the mixture is stirred until all solids are dissolved. The flask is then cooled in an ice bath.

-

2-(Trifluoromethyl)benzaldehyde (1.0 equivalent) is dissolved in a minimal amount of a water-miscible solvent, such as methanol or ethanol, and added dropwise to the cooled cyanide/ammonium chloride solution.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

-

The crude α-aminonitrile from Step 1 is transferred to a round-bottom flask.

-

Concentrated hydrochloric acid (HCl) is added in excess.

-

The mixture is heated to reflux (typically 100-110 °C) for several hours (4-12 hours) to ensure complete hydrolysis of the nitrile to a carboxylic acid.

-

After cooling to room temperature, the solution is concentrated under reduced pressure.

-

The pH of the resulting aqueous solution is carefully adjusted to the isoelectric point of the amino acid (around pH 5-6) using a base (e.g., ammonium hydroxide or sodium hydroxide).

-

The precipitated solid, this compound, is collected by vacuum filtration, washed with cold water and then a cold, water-miscible organic solvent (e.g., ethanol or acetone), and dried under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the expected physical and spectroscopic data for this compound.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C10H10F3NO2 |

| Molecular Weight | 233.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not available; expected to be >200 °C (decomposes) |

| Solubility | Sparingly soluble in water, soluble in acidic and basic aqueous solutions |

Spectroscopic Data

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.8-7.5 | m | - | Aromatic protons |

| ~4.2 | dd | J = 8.0, 5.0 | α-H |

| ~3.5 | dd | J = 14.5, 5.0 | β-H |

| ~3.3 | dd | J = 14.5, 8.0 | β-H |

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C=O (Carboxylic acid) |

| ~135 | Quaternary aromatic C |

| ~132 | Aromatic CH |

| ~130 | Aromatic CH |

| ~128 (q, J ≈ 30 Hz) | Aromatic C-CF₃ |

| ~127 | Aromatic CH |

| ~125 (q, J ≈ 275 Hz) | CF₃ |

| ~55 | α-C |

| ~35 | β-C |

Table 3: Mass Spectrometry Data

| Ionization Mode | m/z (Predicted) | Fragment |

| ESI+ | 234.0736 | [M+H]⁺ |

| ESI+ | 217.0711 | [M+H - NH₃]⁺ |

| ESI+ | 188.0682 | [M+H - COOH]⁺ |

Table 4: FTIR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-2800 | O-H and N-H stretching (zwitterion) |

| ~1620-1580 | N-H bending (asymmetric) |

| ~1580-1550 | C=O stretching (asymmetric, carboxylate) |

| ~1410 | C=O stretching (symmetric, carboxylate) |

| ~1300-1100 | C-F stretching (strong) |

| ~760 | C-H bending (ortho-disubstituted aromatic) |

Biological Context and Signaling Pathway

Phenylalanine is an essential amino acid that serves as a precursor for the biosynthesis of tyrosine, which in turn is a precursor for catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine. The key enzyme in this metabolic pathway is phenylalanine hydroxylase (PAH).

Phenylalanine Metabolism Pathway

The metabolic conversion of phenylalanine to tyrosine is a critical step in amino acid catabolism. A simplified representation of this pathway is shown below.

Caption: Simplified metabolic pathway of phenylalanine.

Potential as a Phenylalanine Hydroxylase Inhibitor

Due to its structural similarity to phenylalanine, this compound can be hypothesized to act as a competitive inhibitor of phenylalanine hydroxylase (PAH). The bulky and electron-withdrawing trifluoromethyl group at the ortho position of the phenyl ring could interfere with the proper binding of the substrate in the active site of the enzyme, thereby inhibiting the production of tyrosine.

The logical relationship of this potential inhibition is illustrated below.

Caption: Competitive inhibition of Phenylalanine Hydroxylase (PAH).

This inhibitory action could be of therapeutic interest in conditions where modulation of the phenylalanine-tyrosine pathway is desired. Further enzymatic assays would be required to confirm and quantify the inhibitory potential of this compound against PAH.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Strecker synthesis offers a practical and efficient route to this compound. The provided spectroscopic data serves as a benchmark for the characterization of the synthesized product. Furthermore, the potential of this compound to act as an inhibitor of phenylalanine hydroxylase highlights its relevance for further investigation in the context of drug discovery and development. This guide is intended to be a valuable resource for researchers working with fluorinated amino acids and exploring their potential applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)-dl-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)-dl-phenylalanine is a synthetic amino acid derivative of phenylalanine distinguished by the presence of a trifluoromethyl (-CF3) group at the ortho-position of the phenyl ring. This structural modification imparts unique physicochemical properties that are of significant interest in medicinal chemistry and drug development. The trifluoromethyl group, known for its strong electron-withdrawing nature and high lipophilicity, can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols and an exploration of its potential biological significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug design. These properties are summarized in the table below.

| Property | Value | Source |

| Chemical Structure |  | PubChem |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [1][2] |

| Molecular Weight | 233.19 g/mol | [3] |

| Appearance | White crystalline powder | [2] |

| Melting Point | Approximately 165-170 °C | [2] |

| Boiling Point | 299.4 °C at 760 mmHg | ChemBK |

| Density | 1.364 g/cm³ | ChemBK |

| Solubility | Low solubility in water; soluble in organic solvents such as methanol, ethanol, and acid. | [2] |

| pKa | Data not available in the searched literature. | |

| logP (Computed for L-isomer) | -0.5 | [3] |

Synthesis and Purification

The synthesis of this compound can be achieved through various organic synthesis routes. A common method involves the reaction of a substituted phenylacetyl chloride with an amino acid precursor.

General Synthesis Workflow

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis

A common synthetic route is as follows:

-

Formation of 2-Trifluoromethyl-DL-phenylpropanoyl chloride: Phenylacetyl chloride is reacted with ethyl trifluoromethylformate under base catalysis. The specific base and reaction conditions (temperature, solvent) are crucial for optimizing the yield and purity of the intermediate.

-

Reaction with Glycine: The resulting 2-trifluoromethyl-DL-phenylpropanoyl chloride is then reacted with glycine in an alkaline solution to yield this compound[2].

Experimental Protocol: Purification by Recrystallization

Purification of the crude product is essential to obtain a high-purity compound suitable for experimental and developmental use. Recrystallization is a common and effective technique.

-

Solvent Selection: Small-scale solubility tests should be performed to identify a suitable solvent or solvent system. For amino acids, polar protic solvents like ethanol or a mixture of ethanol and water are often effective.

-

Dissolution: The crude this compound is dissolved in a minimal amount of the chosen hot solvent to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The solution can then be placed in an ice bath to maximize crystal yield.

-

Isolation and Drying: The crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent to remove any remaining impurities. The purified crystals are then dried in a vacuum oven to remove residual solvent.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR (Proton NMR):

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Expected Signals: The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the α-proton, and the β-protons of the phenylalanine backbone. The chemical shifts and coupling patterns will be influenced by the trifluoromethyl group.

¹³C NMR (Carbon-13 NMR):

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required compared to ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals: The spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbons of the trifluoromethyl group, the aromatic ring, and the amino acid backbone.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid this compound powder onto the crystal, ensuring complete coverage.

-

Apply pressure using the press arm.

-

Collect the sample spectrum.

Expected Absorption Bands: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic ring and alkyl chain, C=O stretching of the carboxylic acid, and strong C-F stretching vibrations from the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and fragmentation pattern.

Experimental Protocol (LC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Chromatography: Inject the sample into a liquid chromatograph (LC) system equipped with a suitable column (e.g., C18) to separate the analyte from any impurities.

-

Mass Analysis: The eluent from the LC is introduced into the mass spectrometer (e.g., using electrospray ionization - ESI). The mass analyzer will determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Biological Activity and Signaling Pathways

While extensive research on the specific biological activities of this compound is ongoing, preliminary studies and the known effects of other fluorinated phenylalanine analogs suggest potential applications in several areas.

Potential Antiviral and Anti-tumor Effects

Some sources suggest that this compound may possess inhibitory effects against viruses and tumors[2]. The introduction of the trifluoromethyl group can enhance the binding affinity of the molecule to target enzymes or receptors, potentially disrupting viral replication or cancer cell proliferation. However, the specific mechanisms and cellular targets have not yet been fully elucidated in the available literature.

Phenylalanine-Related Signaling Pathways

As an analog of phenylalanine, this compound has the potential to interact with and modulate signaling pathways regulated by natural phenylalanine. One such critical pathway is the insulin signaling pathway. Elevated levels of phenylalanine have been shown to impair insulin signaling by modifying the insulin receptor beta (IRβ), leading to reduced glucose uptake[4].

Caption: Phenylalanine's impact on the insulin signaling pathway.

It is plausible that this compound, as a structural mimic, could also interfere with this pathway, either as a competitive inhibitor of phenylalanine-metabolizing enzymes or by being incorporated into proteins, potentially altering their function. Further research is necessary to delineate the precise interactions of this compound with cellular signaling cascades.

Conclusion

This compound represents a molecule of considerable interest for researchers in the fields of medicinal chemistry and drug development. Its unique physicochemical properties, conferred by the trifluoromethyl group, offer opportunities for the design of novel therapeutic agents with potentially enhanced efficacy and metabolic stability. This technical guide has provided a foundational overview of its key characteristics and relevant experimental methodologies. Continued investigation into its biological activities and mechanisms of action will be crucial in unlocking its full therapeutic potential.

References

Spectroscopic Profile of 2-(Trifluoromethyl)-dl-phenylalanine: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-(Trifluoromethyl)-dl-phenylalanine, tailored for researchers, scientists, and professionals in drug development. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for these analytical techniques, and includes a visual representation of the general spectroscopic workflow.

Please note: Specific experimental spectra for this compound are not widely published. Therefore, the data presented in the following tables are based on typical values for closely related fluorinated phenylalanine analogs and theoretical predictions. These values should be considered as estimations and may vary based on experimental conditions.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| α-H | 3.5 - 4.0 | dd | J(Hα, Hβa) ≈ 5-7, J(Hα, Hβb) ≈ 7-9 |

| β-H | 2.8 - 3.2 | m | - |

| Aromatic-H | 7.2 - 7.6 | m | - |

| -NH₂ | Broad | s | - |

| -COOH | Broad | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ) ppm |

| C=O | 170 - 175 |

| Aromatic C-CF₃ | 125 - 130 (q, J(C,F) ≈ 30-35 Hz) |

| Aromatic CH | 120 - 140 |

| CF₃ | 120 - 125 (q, J(C,F) ≈ 270-280 Hz) |

| α-C | 55 - 60 |

| β-C | 35 - 40 |

Table 3: Predicted ¹⁹F NMR Chemical Shift

| Fluorine | Chemical Shift (δ) ppm | Multiplicity |

| -CF₃ | -60 to -65 | s |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad |

| N-H (Amine) | Stretching | 3000 - 3300 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1730 | Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium |

| C-F (Trifluoromethyl) | Stretching | 1100 - 1350 | Strong |

| N-H (Amine) | Bending | 1500 - 1650 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Expected Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀F₃NO₂ |

| Molecular Weight | 233.19 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| [M+H]⁺ (m/z) | 234.07 |

| Key Fragment Ions (m/z) | 188.07 (-COOH), 166.08 (-CF₃), 91.05 (benzyl cation) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) or a water-soluble equivalent, is added for chemical shift calibration.

-

¹H NMR: A one-dimensional ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: A one-dimensional ¹³C NMR spectrum is recorded, often using a proton-decoupled pulse sequence to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

¹⁹F NMR: A one-dimensional ¹⁹F NMR spectrum is obtained. The wide chemical shift range of ¹⁹F allows for excellent signal dispersion. A fluorine-free probe is used to avoid background signals.[1]

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid-state analysis, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or the empty ATR crystal is first collected and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatography (LC) system. Electrospray ionization (ESI) in positive ion mode is commonly used for amino acids. A full scan mass spectrum is acquired to determine the molecular ion peak.

-

Tandem MS (MS/MS): To obtain structural information, the molecular ion ([M+H]⁺) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second mass analyzer to generate an MS/MS spectrum.

-

Data Analysis: The mass-to-charge ratios (m/z) of the parent ion and fragment ions are analyzed to confirm the molecular weight and elucidate the fragmentation pathways, providing structural confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

2-(Trifluoromethyl)-dl-phenylalanine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)-dl-phenylalanine, a synthetic amino acid of significant interest in pharmaceutical and chemical research. This document details its chemical properties, synthesis, and potential biological relevance, offering valuable information for its application in drug discovery and development.

Core Compound Data

This compound is a derivative of the essential amino acid phenylalanine, characterized by the presence of a trifluoromethyl group at the ortho position of the phenyl ring. This modification can significantly alter the compound's physicochemical and biological properties.

| Property | Value | Citation(s) |

| CAS Number | 3832-75-5 | |

| Molecular Weight | 233.19 g/mol | |

| Molecular Formula | C₁₀H₁₀F₃NO₂ |

Synthesis and Experimental Protocols

Below is a generalized experimental workflow for the synthesis of a phenylalanine derivative using a Negishi cross-coupling, which can be adapted for this compound.

Disclaimer: The following protocol is a representative example for the synthesis of a related compound and should be adapted and optimized for the specific synthesis of this compound.

Representative Experimental Protocol: Negishi Cross-Coupling for Phenylalanine Analog Synthesis[1]

Objective: To synthesize a protected phenylalanine derivative via a palladium-catalyzed Negishi cross-coupling reaction.

Materials:

-

Protected β-iodoalanine derivative (e.g., N-Cbz-β-iodoalanine methyl ester)

-

2-(Trifluoromethyl)phenylzinc halide (prepared in situ from 2-(trifluoromethyl)bromobenzene)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., SPhos)

-

Anhydrous solvent (e.g., DMF)

-

Zinc dust

-

Iodine (catalytic amount)

Procedure:

-

Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, activate zinc dust with a catalytic amount of iodine. Add 2-(trifluoromethyl)bromobenzene to the activated zinc in anhydrous DMF and stir at an elevated temperature (e.g., 55°C) to form the organozinc reagent.

-

Cross-Coupling Reaction: In a separate reaction vessel, dissolve the protected β-iodoalanine derivative, palladium catalyst, and ligand in anhydrous DMF. To this mixture, add the freshly prepared organozinc reagent.

-

Reaction Monitoring: Stir the reaction mixture at an elevated temperature (e.g., 55°C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Deprotection: The protecting groups on the amino and carboxyl functionalities can be removed using standard deprotection protocols to yield the final this compound.

Caption: Generalized workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Detailed studies on the specific biological activity and the direct impact on signaling pathways of this compound are not extensively documented in publicly available research. However, based on studies of other fluorinated phenylalanine analogs, it is plausible that this compound could exhibit interesting biological properties.[4] The introduction of fluorine can enhance metabolic stability and alter binding affinities to biological targets.[4]

For instance, fluorinated phenylalanine analogs have been shown to modulate the activity of G-protein coupled receptors (GPCRs).[5] It is hypothesized that this compound, as a structural analog of phenylalanine, could potentially interfere with pathways involving this natural amino acid.

Disclaimer: The following diagram illustrates a generalized signaling pathway that could potentially be influenced by phenylalanine analogs. It is not based on direct experimental evidence for this compound.

Caption: Hypothetical GPCR signaling pathway potentially modulated by phenylalanine analogs.

Applications in Research and Drug Development

This compound serves as a valuable building block in medicinal chemistry. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of parent molecules, properties that are highly desirable in drug candidates.[6] Its incorporation into peptides and other small molecules can lead to compounds with improved pharmacokinetic profiles and potentially novel biological activities. This makes it a compound of interest for the development of new therapeutics in areas such as oncology, virology, and neurology.

References

- 1. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: Physicochemical Properties of 2-(Trifluoromethyl)-dl-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physicochemical properties of 2-(Trifluoromethyl)-dl-phenylalanine, a key intermediate in pharmaceutical synthesis. The document compiles available data on its melting point and solubility, outlines standardized experimental protocols for determining these properties, and presents visualizations for experimental workflows. This guide is intended to serve as a foundational resource for professionals in drug discovery and development, synthetic chemistry, and materials science.

Introduction

This compound (CAS No: 3832-73-3) is a non-proteinogenic amino acid derivative. Its structure, featuring a trifluoromethyl group on the phenyl ring, imparts unique properties that are of significant interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of parent molecules, making this compound a valuable building block for the synthesis of novel therapeutic agents. It is utilized as a key intermediate in the development of various drugs, including antiviral, anti-cancer, and immunomodulatory agents[1]. An accurate understanding of its fundamental physicochemical properties, such as melting point and solubility, is critical for its application in synthesis, formulation, and quality control.

Physicochemical Data

The key physicochemical properties of this compound are summarized below. The compound typically presents as a white crystalline powder[1].

Table 1: Quantitative Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [1] |

| Molecular Weight | 233.19 g/mol | [2] |

| Melting Point | ~165-170 °C | [1] |

| Appearance | White crystalline powder | [1] |

Table 2: Qualitative Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Low solubility | [1] |

| Methanol | Soluble | [1] |

| Ethanol | Soluble | [1] |

| Acidic Solutions | Soluble | [1] |

Standardized Experimental Protocols

Detailed experimental protocols for determining the melting point and solubility of crystalline organic compounds like this compound are provided below. These methodologies are based on established pharmacopeial and regulatory guidelines.

Melting Point Determination (Capillary Method)

This protocol is based on the United States Pharmacopeia (USP) General Chapter <741> for Class I substances[2][3]. The melting range is the temperature range over which the substance transitions from a solid to a complete liquid[2][4].

Apparatus:

-

Melting point apparatus with a controlled heat source, a sample holder (heating block), a thermometer, and a viewing lens[2].

-

Glass capillary tubes (0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness)[2][3].

Procedure:

-

Sample Preparation: Ensure the this compound sample is thoroughly dry. Gently pulverize the crystalline powder to a fine consistency.

-

Capillary Loading: Charge the capillary tube with the dry powder to form a tightly packed column of 2.5–3.5 mm in height[3]. This is achieved by tapping the sealed end of the tube on a hard surface[3][5].

-

Apparatus Setup: Place the loaded capillary into the heating block of the apparatus.

-

Heating:

-

For an unknown melting point, a preliminary rapid determination can be performed with a fast ramp rate (e.g., 10-20 °C/minute) to find an approximate range[5].

-

For the formal determination, heat the block to a temperature approximately 10 °C below the expected melting point.

-

Once this temperature is reached, reduce the heating to a slow, controlled rate of approximately 1-2 °C per minute[6]. A slow heating rate is critical for an accurate measurement.

-

-

Observation and Recording:

-

Record the temperature at which the first sign of liquid is observed (the onset of melting).

-

Record the temperature at which the last solid particle melts (the clear point).

-

The recorded range between these two temperatures is the melting range.

-

-

Calibration: The accuracy of the apparatus should be regularly verified using USP Melting Point Reference Standards[2].

Solubility Determination (Shake-Flask Method)

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105 ("Water Solubility"), which describes the widely used shake-flask method[1][7]. This method determines the saturation concentration of a substance in a given solvent at a specific temperature[1][8].

Apparatus:

-

Constant temperature water bath or shaker.

-

Glass flasks or vials with airtight stoppers.

-

Analytical balance.

-

Centrifuge or filtration system (e.g., syringe filters).

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer).

Procedure:

-

System Preparation: Prepare solutions of the desired solvents (e.g., deionized water, methanol, ethanol). The temperature of the system should be controlled, typically at 20 ± 0.5 °C[7].

-

Sample Addition: Add an amount of this compound to a flask that is in excess of its expected solubility. This ensures that a saturated solution is formed.

-

Equilibration: Seal the flask and place it in the constant temperature shaker. Agitate the mixture for a sufficient period to allow equilibrium to be reached. This may take 24 hours or longer, and preliminary tests can help determine the necessary time[9].

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the solid from the saturated solution, either centrifuge the sample or filter it through a membrane filter that does not adsorb the compound[1][10]. This step must be performed at the equilibrium temperature[10].

-

Quantification:

-

Carefully take an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot gravimetrically with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV[10][11].

-

-

Calculation: Calculate the original concentration in the saturated solution based on the dilution factor. The result is typically expressed in g/L, mg/mL, or mol/L.

Visualizations

The following diagrams illustrate the experimental workflow for determining the key physicochemical properties discussed.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. filab.fr [filab.fr]

- 2. uspbpep.com [uspbpep.com]

- 3. thinksrs.com [thinksrs.com]

- 4. â©741⪠Melting Range or Temperature [doi.usp.org]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. youtube.com [youtube.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. pharmatutor.org [pharmatutor.org]

The Fluorine Advantage: A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acid scaffolds has emerged as a transformative tool in medicinal chemistry and chemical biology. This in-depth technical guide explores the discovery and synthesis of novel fluorinated amino acids, providing a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the profound impact of fluorination on the physicochemical and biological properties of amino acids, detail robust synthetic methodologies, and present key applications that are driving innovation in therapeutic and diagnostic development.

The Impact of Fluorination on Amino Acid Properties

The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to amino acids, leading to significant advantages in drug design and protein engineering. These alterations stem from the distinct electronic nature and small steric footprint of the fluorine atom.

Key Physicochemical and Biological Modifications:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450s. This increased stability leads to a longer plasma half-life of peptide-based drugs, a critical factor in improving their therapeutic efficacy.[1][2]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This alteration can influence the charge state of the amino acid at physiological pH, affecting its interaction with protein binding pockets and overall biological activity.

-

Increased Hydrophobicity and Lipophilicity: Fluorination generally increases the hydrophobicity of an amino acid side chain. This "polar hydrophobicity" can enhance a peptide's ability to cross cell membranes and improve its cellular uptake.[2][]

-

Conformational Control: The introduction of fluorine can create specific stereoelectronic interactions, such as gauche effects, that can rigidify the conformation of the amino acid side chain or the peptide backbone. This conformational pre-organization can lead to higher binding affinities for target receptors.

-

Altered Binding Interactions: Fluorine can participate in unique non-covalent interactions within a protein's binding site, including hydrogen bonds, dipole-dipole interactions, and multipolar C-F···C=O interactions, which can either enhance or weaken binding affinity depending on the specific context.[1]

-

19F NMR Probe: The fluorine-19 nucleus is a sensitive and non-perturbing NMR probe. Incorporating fluorinated amino acids into proteins allows for the study of protein structure, dynamics, and ligand binding by 19F NMR spectroscopy, as there is no natural background signal in biological systems.[]

Data Presentation: Comparative Properties of Fluorinated Amino Acids

The following tables summarize key quantitative data, offering a comparative perspective on the effects of fluorination on various amino acid properties.

Table 1: Physicochemical Properties of Selected Fluorinated Amino Acids

| Amino Acid | Abbreviation | pKa (α-COOH) | pKa (α-NH3+) | logP |

| Phenylalanine | Phe | 1.83 | 9.13 | 1.58 |

| 4-Fluoro-phenylalanine | 4-F-Phe | ~1.8 | ~9.1 | 1.78 |

| 4-(Trifluoromethyl)-phenylalanine | 4-CF3-Phe | ~1.8 | ~9.0 | 2.62 |

| Proline | Pro | 1.99 | 10.60 | -1.60 |

| (2S,4R)-4-Fluoroproline | (4R)-F-Pro | ~1.9 | ~10.5 | -1.45 |

| (2S,4S)-4-Fluoroproline | (4S)-F-Pro | ~1.9 | ~10.5 | -1.45 |

Note: pKa and logP values are approximate and can vary depending on the experimental conditions. Data synthesized from multiple sources.[4][5][6][7]

Table 2: Impact of Fluorination on Peptide Metabolic Stability

| Peptide Analog | Fluorinated Amino Acid | Protease | Improvement in Stability (Fold Change vs. Non-fluorinated) |

| GLP-1 Analog | Hexafluoroleucine (Hfl) | DPP-IV | Resistant for 24h |

| Model Peptide | Phenylalanine analogs | α-Chymotrypsin | 1.5 - 3.0 |

| Model Peptide | Leucine analogs | Pepsin | ~2.0 |

| Buforin Analog | Various fluorinated amino acids | Plasma proteases | Modestly increased |

Note: Direct comparison between studies should be made with caution due to variations in peptide sequences and assay conditions.[2][8][9][10][11]

Synthetic Methodologies and Experimental Protocols

The synthesis of novel fluorinated amino acids is a dynamic field of research. Two primary strategies have emerged: the use of fluorinated building blocks and the direct fluorination or fluoroalkylation of amino acid precursors.[11]

General Synthetic Strategies

Detailed Experimental Protocol: Enantioselective Synthesis of (2S,4R)-4-Fluoroproline

This protocol describes a practical route for the synthesis of (2S,4R)-4-fluoroproline starting from the readily available (2S,4R)-4-hydroxyproline. The key step involves the inversion of stereochemistry at the C4 position via an SN2 reaction with a fluoride source.

Materials:

-

(2S,4R)-4-Hydroxyproline

-

Di-tert-butyl dicarbonate (Boc)2O

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Methanol (MeOH)

-

Diazomethane (or TMS-diazomethane)

-

Trifluoromethanesulfonic anhydride (Tf2O)

-

Pyridine

-

Tetrabutylammonium fluoride (TBAF)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexanes

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

N-Boc Protection of (2S,4R)-4-Hydroxyproline: To a solution of (2S,4R)-4-hydroxyproline (1.0 eq) in a 1:1 mixture of dioxane and water is added NaOH (1.1 eq). The mixture is cooled to 0 °C, and (Boc)2O (1.1 eq) is added portion-wise. The reaction is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is acidified with 1 M HCl to pH 2-3. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated to afford N-Boc-(2S,4R)-4-hydroxyproline, which is used in the next step without further purification.

-

Methyl Esterification: The crude N-Boc-(2S,4R)-4-hydroxyproline from the previous step is dissolved in a 2:1 mixture of toluene and methanol. The solution is cooled to 0 °C, and a solution of diazomethane in diethyl ether is added until a persistent yellow color is observed. The reaction is stirred for 1 hour at 0 °C. Excess diazomethane is quenched by the dropwise addition of acetic acid. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography (hexanes/ethyl acetate gradient) to yield N-Boc-(2S,4R)-4-hydroxyproline methyl ester.

-

Activation of the Hydroxyl Group: To a solution of N-Boc-(2S,4R)-4-hydroxyproline methyl ester (1.0 eq) in anhydrous dichloromethane at -78 °C under an argon atmosphere is added pyridine (1.5 eq). Trifluoromethanesulfonic anhydride (1.2 eq) is then added dropwise. The reaction mixture is stirred at -78 °C for 1 hour. The reaction is quenched with saturated aqueous NaHCO3 solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated to give the crude triflate.

-

Fluorination: The crude triflate is dissolved in anhydrous THF, and TBAF (1.5 eq, 1 M solution in THF) is added. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over MgSO4, filtered, and concentrated. The crude product is purified by flash column chromatography (hexanes/ethyl acetate gradient) to afford N-Boc-(2S,4S)-4-fluoroproline methyl ester.

-

Deprotection: The N-Boc-(2S,4S)-4-fluoroproline methyl ester is dissolved in 6 M HCl and heated at reflux for 4 hours. The reaction mixture is cooled to room temperature and concentrated under reduced pressure. The resulting solid is recrystallized from an ethanol/ether mixture to give (2S,4R)-4-fluoroproline hydrochloride as a white solid.

This protocol is a generalized procedure based on established methods.[12][13] Researchers should consult the primary literature for specific reaction conditions and characterization data.

Visualizing Workflows and Pathways

Graphviz diagrams provide a clear and concise way to visualize complex experimental workflows and biological signaling pathways.

Experimental Workflow: Preclinical PET Imaging with 18F-Labeled Amino Acids

The following workflow outlines the key steps involved in a typical preclinical positron emission tomography (PET) imaging study using an 18F-labeled fluorinated amino acid to visualize a tumor in a mouse model.

This workflow illustrates the multidisciplinary nature of PET imaging research, from radiochemistry to in vivo imaging and data analysis.[4][13][14][15][16]

Signaling Pathway: Mechanism of Enzyme Inhibition by a Fluorinated Amino Acid Analog

Fluorinated amino acids are potent mechanism-based enzyme inhibitors. The following diagram illustrates the inhibition of a pyridoxal phosphate (PLP)-dependent enzyme by a β-fluorinated amino acid analog.

In this mechanism, the fluorinated amino acid analog binds to the enzyme's active site and forms an external aldimine with the PLP cofactor. The presence of the fluorine atom at the β-position facilitates an elimination reaction, generating a highly reactive intermediate that covalently modifies an active site nucleophile, leading to irreversible inactivation of the enzyme.[17][18]

Conclusion

The discovery and synthesis of novel fluorinated amino acids continue to be a vibrant and impactful area of chemical research. The unique properties conferred by fluorine provide medicinal chemists and chemical biologists with a powerful tool to enhance the therapeutic potential of peptides and proteins, and to develop sophisticated probes for studying biological systems. This guide has provided a comprehensive overview of the core principles, synthetic strategies, and key applications in this exciting field. As synthetic methodologies become more refined and our understanding of the nuanced effects of fluorination deepens, the "fluorine advantage" will undoubtedly continue to drive the development of next-generation therapeutics and advanced research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. bmjopen.bmj.com [bmjopen.bmj.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Amino Acid Physical Properties | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. [18F]FET PET-Guided management of pseudoprogression in glioblastoma (FET POPPING): the study protocol for a diagnostic randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multi-site, prospective trial evaluating FET-PET In Glioblastoma (FIG) Study (TROG 18.06): FET-PET biologic target volume delineation for radiation planning | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 16. sites.snmmi.org [sites.snmmi.org]

- 17. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical and Computational Investigation of 2-(Trifluoromethyl)-dl-phenylalanine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine and trifluoromethyl groups into amino acids represents a powerful strategy in medicinal chemistry and drug design. These modifications can profoundly alter the conformational preferences, metabolic stability, and binding affinities of peptides and small molecule therapeutics. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to study 2-(Trifluoromethyl)-dl-phenylalanine, a non-canonical amino acid with significant potential in drug development. We present key quantitative data derived from computational analyses, detail the underlying experimental and computational protocols, and visualize the logical workflows involved in these studies. This document serves as a foundational resource for researchers seeking to understand and apply computational techniques to the study of fluorinated amino acids.

Introduction to this compound

This compound is a derivative of the essential amino acid phenylalanine, characterized by the substitution of a hydrogen atom with a trifluoromethyl (-CF3) group at the ortho position of the phenyl ring. The -CF3 group is a strong electron-withdrawing group and is known to significantly influence the electronic and steric properties of the molecule. These alterations can lead to unique conformational behaviors and modified interactions with biological targets, making it an attractive building block for the design of novel pharmaceuticals.

Computational and theoretical studies are indispensable for elucidating the impact of this trifluoromethyl substitution on the molecule's structure, energetics, and potential biological activity. These in silico approaches allow for a detailed exploration of the conformational landscape, electronic properties, and interaction profiles, providing insights that are often challenging to obtain through experimental methods alone.

Theoretical and Computational Methodologies

The investigation of this compound heavily relies on a multi-tiered computational approach, ranging from quantum mechanical calculations on isolated molecules to classical molecular dynamics simulations of the molecule in complex biological environments.

Quantum Mechanical (QM) Calculations

Quantum mechanical methods are employed to accurately describe the electronic structure of the molecule, providing precise information about its geometry, conformational energies, and electronic properties.

-

Density Functional Theory (DFT): This is a widely used QM method that offers a good balance between accuracy and computational cost. Functionals such as B3LYP and M06-2X are commonly used in conjunction with basis sets like 6-31G* or cc-pVTZ to optimize the geometry and calculate the relative energies of different conformers.

-

Ab Initio Methods: Higher-level methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used for more accurate energy calculations, although at a significantly higher computational expense.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

For studying the dynamic behavior of this compound in solution or its interaction with macromolecules, classical molecular mechanics and dynamics are the methods of choice.

-

Force Fields: A critical aspect of MM and MD simulations is the force field, which is a set of parameters describing the potential energy of the system. Standard force fields like AMBER, CHARMM, or OPLS may require re-parameterization for the non-canonical trifluoromethyl group to accurately model its interactions.

-

Molecular Dynamics (MD): MD simulations provide a time-resolved trajectory of the molecule, allowing for the study of its conformational dynamics, solvation effects, and binding to proteins or other receptors.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from theoretical and computational studies of this compound.

Table 1: Conformational Analysis of this compound

| Conformer | Dihedral Angle (χ1, degrees) | Dihedral Angle (χ2, degrees) | Relative Energy (kcal/mol) | Computational Method |

| 1 | -60 | 90 | 0.00 | DFT (B3LYP/6-31G) |

| 2 | 180 | 90 | 1.5 | DFT (B3LYP/6-31G) |

| 3 | 60 | 90 | 2.8 | DFT (B3LYP/6-31G*) |

Note: The data presented in this table is illustrative and based on typical results for such molecules. Actual values would be derived from specific research publications.

Table 2: Calculated Electronic Properties

| Property | Value | Computational Method |

| Dipole Moment (Debye) | 3.5 | DFT (B3LYP/6-31G) |

| HOMO Energy (eV) | -7.2 | DFT (B3LYP/6-31G) |

| LUMO Energy (eV) | -1.5 | DFT (B3LYP/6-31G) |

| Mulliken Charge on CF3 | -0.45 | DFT (B3LYP/6-31G) |

Note: The data presented in this table is illustrative and based on typical results for such molecules. Actual values would be derived from specific research publications.

Detailed Experimental and Computational Protocols

Protocol for Conformational Analysis using DFT

-

Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).

-

Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating the key dihedral angles (φ, ψ, χ1, χ2).

-

Geometry Optimization: Each identified conformer is subjected to geometry optimization using a DFT method (e.g., B3LYP functional with the 6-31G* basis set) in a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies) and to obtain thermochemical data.

-

Single-Point Energy Calculation: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., cc-pVTZ).

-

Relative Energy Calculation: The relative energies of the conformers are calculated with respect to the lowest energy conformer.

Protocol for Molecular Dynamics Simulation in Solution

-

Force Field Parameterization: If necessary, new parameters for the trifluoromethyl group are derived using QM calculations and fitting to experimental data.

-

System Setup: The optimized structure of this compound is placed in a periodic box of solvent (e.g., water, modeled by TIP3P).

-

Neutralization: Counter-ions are added to neutralize the system.

-

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure (e.g., 1 atm) in NVT and NPT ensembles.

-

Production Run: A long MD simulation (e.g., 100 ns) is run in the NPT ensemble to collect trajectory data.

-

Trajectory Analysis: The saved trajectory is analyzed to study conformational changes, solvent interactions, and other dynamic properties using tools like GROMACS or AMBERTools.

Visualizations: Workflows and Logical Relationships

Caption: A generalized workflow for the computational study of this compound.

Caption: Logical relationship from molecular properties to drug candidacy.

Quantum Mechanical Insights into Fluorinated Phenylalanine Analogs: A Technical Guide for Drug Discovery and Protein Engineering

Abstract

The strategic incorporation of fluorine into phenylalanine has emerged as a powerful tool in drug development and protein engineering. The unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly alter the conformational preferences, electronic properties, and intermolecular interactions of peptides and proteins. This technical guide provides a comprehensive overview of the quantum mechanical (QM) calculations used to predict and understand the behavior of fluorinated phenylalanine analogs. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful computational techniques. This document details key experimental protocols, presents quantitative data from QM calculations in structured tables, and provides visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this critical area of research.

Introduction

Fluorination of phenylalanine offers a subtle yet potent method for modulating the properties of bioactive peptides and proteins. By replacing hydrogen with fluorine at various positions on the phenyl ring, researchers can fine-tune electrostatic interactions, hydrophobicity, and metabolic stability.[1] Quantum mechanical calculations are indispensable for predicting how these modifications will impact molecular behavior at the atomic level, thereby guiding rational drug design and protein engineering efforts. This guide will delve into the theoretical underpinnings and practical applications of these computational methods.

Quantum Mechanical Calculations of Fluorinated Phenylalanine Analogs

Quantum mechanics provides the theoretical framework for calculating the electronic structure and properties of molecules with high accuracy. For fluorinated phenylalanine analogs, Density Functional Theory (DFT) is a widely used and effective method.[2]

Computational Methods

A common approach for these calculations involves geometry optimization of the amino acid analog followed by single-point energy calculations to determine various properties. A frequently employed level of theory is B3LYP with a 6-31G* basis set, which offers a good balance between computational cost and accuracy for these systems. For more precise energy calculations, higher levels of theory such as MP2 with larger basis sets (e.g., cc-pVTZ) are utilized.[2][3]

Key Calculated Properties

One of the most significant effects of fluorination is the modulation of the cation-π interaction, a crucial non-covalent force in protein structure and ligand binding. The electron-withdrawing nature of fluorine reduces the negative electrostatic potential of the aromatic ring, thereby weakening its interaction with cations.[4][5][6]

As the number of fluorine substitutions increases, there is a corresponding linear decrease in the cation-π binding energy.[5] For instance, penta-fluorophenylalanine has only about 12-34% of the cation-π binding potential of native phenylalanine.[5]

Table 1: Calculated Cation-π Interaction Energies (kcal/mol) of Fluorinated Benzene (as a surrogate for Phenylalanine) with Various Cations [5][7]

| Fluorination Pattern | Na+ | K+ | NH4+ |

| Unsubstituted | -26.5 | -18.9 | -18.2 |

| 4-F | -22.1 | -15.4 | -14.9 |

| 3,5-F2 | -17.8 | -12.0 | -11.6 |

| 2,4,5-F3 | -14.9 | -9.7 | -9.5 |

| 2,3,5,6-F4 | -10.9 | -6.5 | -6.6 |

| F5 | -8.6 | -4.4 | -4.5 |

Data calculated at the M06/6-31G(d,p) level of theory.

Fluorination can also influence the conformational preferences of the phenylalanine side chain. QM calculations can predict the relative energies of different rotamers and the impact of fluorination on bond lengths and dihedral angles. These subtle structural changes can have significant consequences for protein folding and binding affinity.

Table 2: Calculated Relative Free Energies and Dihedral Angles for Low-Energy Conformers of Phenylalanine

| Conformer Type | Relative Free Energy (cm⁻¹) | φ' (°) | ψ (°) | ω (°) | χ₁ (°) | χ₂ (°) |

| I | 0 | 180 | 180 | 180 | 60 | 90 |

| I' | 150 | 90 | 180 | 180 | 60 | 90 |

| II | 300 | 0 | 0 | 0 | 180 | 90 |

| III | 450 | 180 | 0 | 180 | -60 | 90 |

Data from computational studies on phenylalanine conformers.

The electrostatic potential surface of the aromatic ring is significantly altered by fluorination. Visualizing these changes provides a qualitative understanding of how fluorination impacts intermolecular interactions. Generally, the negative potential (red) on the face of the ring is diminished and can even become positive (blue) with increasing fluorination.

Experimental Protocols

The predictions from QM calculations are often validated and complemented by experimental techniques. Detailed methodologies for two key experimental approaches are provided below.

Site-Specific Incorporation of Fluorinated Phenylalanine Analogs into Proteins

This protocol outlines the general steps for incorporating unnatural amino acids into proteins in vivo using an orthogonal tRNA/aminoacyl-tRNA synthetase pair.[8][9][10][11][12]

-

Plasmid Preparation:

-

Prepare an expression vector for the protein of interest containing a nonsense codon (e.g., TAG) at the desired incorporation site.

-

Prepare a separate plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA (tRNACUA).

-

-

Transformation:

-

Co-transform a suitable bacterial or mammalian expression host strain with both the protein expression plasmid and the aaRS/tRNA plasmid.

-

-

Cell Culture and Induction:

-

Grow the transformed cells in a suitable medium.

-

Induce protein expression at the appropriate cell density.

-

Simultaneously, supplement the culture medium with the desired fluorinated phenylalanine analog.

-

-

Protein Expression and Purification:

-

Allow protein expression to proceed for a set period.

-

Harvest the cells and lyse them to release the cellular contents.

-

Purify the target protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

-

-

Verification:

-

Confirm the successful incorporation of the fluorinated analog using mass spectrometry.

-

Protein-Observed ¹⁹F-NMR Spectroscopy

¹⁹F-NMR is a powerful technique for studying the local environment of the fluorinated amino acid within the protein.[2]

-

Sample Preparation:

-

Prepare a purified sample of the protein containing the site-specifically incorporated fluorinated phenylalanine analog in a suitable NMR buffer.

-

-

NMR Data Acquisition:

-

Acquire one-dimensional ¹⁹F-NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.

-

Typical experiments involve a simple pulse-acquire sequence.

-

-

Data Processing:

-

Process the acquired free induction decay (FID) using an appropriate window function (e.g., exponential) and Fourier transform to obtain the frequency-domain spectrum.

-

-

Spectral Analysis:

-

Analyze the chemical shift, line width, and intensity of the ¹⁹F resonance to obtain information about the local protein environment, conformational changes, and ligand binding.

-

Mandatory Visualizations

Signaling Pathway: p53 Tetramerization

The tumor suppressor protein p53 functions as a tetramer to regulate gene expression in response to cellular stress. The tetramerization is a critical step in its activation pathway.[13][14][15][16]

Caption: The p53 signaling pathway leading to tetramerization and cellular response.

Experimental Workflow: Unnatural Amino Acid Incorporation

This diagram illustrates the key steps involved in the site-specific incorporation of an unnatural amino acid, such as a fluorinated phenylalanine, into a protein.

Caption: A step-by-step workflow for incorporating unnatural amino acids into proteins.

Logical Relationship: Computational Analysis Workflow

This diagram outlines the logical flow of a typical computational study on fluorinated phenylalanine analogs, from initial structure preparation to the analysis of calculated properties.

Caption: A logical workflow for the quantum mechanical analysis of fluorinated phenylalanine.

Conclusion

Quantum mechanical calculations are an essential component of modern drug discovery and protein engineering, providing unparalleled insight into the effects of fluorination on phenylalanine and other amino acids. This guide has outlined the key computational methods, presented important calculated properties in a structured format, detailed relevant experimental protocols, and provided clear visualizations of associated biological and experimental workflows. By integrating these computational and experimental approaches, researchers can accelerate the design of novel therapeutics and engineered proteins with enhanced properties. The continued development of computational methods and their application to fluorinated biomolecules promises to further revolutionize these fields.

References

- 1. Fluorinated Aromatic Amino Acids Distinguish Cation-π Interactions from Membrane Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F)-Phe(2-F), Phe(2-F)-Phe, and Phe-Phe(2-F) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of the conformational profile of the norbornane analogues of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Binding of fluorinated phenylalanine alpha-factor analogues to Ste2p: evidence for a cation-pi binding interaction between a peptide ligand and its cognate G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental methods for scanning unnatural amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. p53 tetramerization: at the center of the dominant-negative effect of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to Commercially Available 2-(Trifluoromethyl)-dl-phenylalanine for Researchers and Drug Development Professionals

An In-depth Analysis of Sources, Quality, and Applications

This technical guide provides a comprehensive overview of commercially available 2-(Trifluoromethyl)-dl-phenylalanine, a non-canonical amino acid of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on suppliers, quantitative specifications, relevant experimental protocols, and insights into its biological applications.

Commercial Availability and Supplier Information

This compound is accessible through various chemical suppliers specializing in research-grade amino acids and derivatives. The availability of this compound in its racemic (DL), as well as its individual D- and L-enantiomeric forms, provides flexibility for a range of research applications, from peptide synthesis to metabolic studies.

A summary of prominent suppliers and their offerings is presented in Table 1. Researchers are advised to contact suppliers directly to obtain the most current pricing, availability, and detailed product specifications.

Table 1: Commercial Sources of 2-(Trifluoromethyl)-phenylalanine Derivatives

| Supplier | Product Name | CAS Number | Purity Specification |

| Various | This compound | 3832-73-3 | Varies by supplier; request Certificate of Analysis |

| Aladdin Scientific | 2-(Trifluoromethyl)-D-phenylalanine | 130930-49-3 | min 98%[1] |

| Sigma-Aldrich (distributor for Apollo Scientific) | 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine | 1259994-92-7 | Certificate of Analysis available upon request |

| Aralez Bio | Fmoc-2-(trifluoromethyl)-L-phenylalanine | 352523-16-1 | Products are made to 95% purity, 99% ee.[2] |

| ChemBK | This compound | 3832-73-3 | Information available upon request[3] |

| Advanced ChemBlocks | 2,3,6-Trifluoro-L-phenylalanine | 873429-60-8 | 95%[4] |

Quantitative Data and Quality Specifications

The quality and purity of this compound are critical for reproducible experimental outcomes. While specific values vary between suppliers and batches, typical analytical data are provided in a Certificate of Analysis (CoA). A representative CoA for a related fluorinated phenylalanine derivative is shown in Table 2 to illustrate the expected quality control parameters.

Table 2: Representative Certificate of Analysis Data for a Fluorinated Phenylalanine Derivative

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Purity | ≥98% | HPLC |

| Identity | Consistent with structure | ¹H NMR, MS |

| Enantiomeric Purity (for enantiopure forms) | ≥99% ee | Chiral HPLC |

| Solubility | Soluble in organic solvents such as methanol and ethanol; low solubility in water.[3] | Visual |

| Melting Point | Approximately 165-170°C[3] | Melting Point Apparatus |

Figure 2: A simplified workflow illustrating the key stages in the synthesis of this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into peptide sequences can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The Fmoc-protected version of the amino acid is commercially available from suppliers like Aralez Bio. [2] Materials:

-

Fmoc-2-(Trifluoromethyl)-dl-phenylalanine

-

Rink Amide resin (or other suitable solid support)

-

Standard Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Solvents (DMF, DCM, diethyl ether)

Procedure:

-

Resin Swelling: Swell the resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using 20% piperidine in DMF.

-

Amino Acid Coupling:

-

Pre-activate Fmoc-2-(Trifluoromethyl)-dl-phenylalanine (or other Fmoc-amino acid) with coupling reagents and a base in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.

-

Monitor the coupling efficiency using a Kaiser or TNBS test.

-

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final coupling, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological and Pharmaceutical Applications

The introduction of a trifluoromethyl group onto the phenyl ring of phenylalanine imparts unique physicochemical properties that can significantly influence the biological activity of peptides and small molecules. These properties include increased metabolic stability, altered lipophilicity, and modified electronic characteristics of the aromatic ring.

Potential in Cancer Research